molecular formula C14H22N2O3S B5353340 N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide

N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide

Cat. No.: B5353340
M. Wt: 298.40 g/mol
InChI Key: SFIWTMOQTXCKGN-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide is an organic compound with the molecular formula C14H22N2O3S. It is a sulfonamide derivative, characterized by the presence of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide typically involves the reaction of 4-aminobenzenesulfonamide with diethyl sulfate to introduce the diethylsulfamoyl group. This intermediate is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are common practices to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can lead to antibacterial effects, as folic acid is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide is unique due to its specific structural features, such as the combination of a diethylsulfamoyl group and a 2-methylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-5-16(6-2)20(18,19)13-9-7-12(8-10-13)15-14(17)11(3)4/h7-11H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIWTMOQTXCKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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